3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Catalog No.
S12588516
CAS No.
M.F
C26H24N4O2S
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-...

Product Name

3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C26H24N4O2S/c1-4-18-10-12-19(13-11-18)30-25(27)24(33(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3

InChI Key

WHSYQRGBPLIAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N

3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound characterized by a unique structure that incorporates a pyrroloquinoxaline framework. The compound features a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid, which contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C20H22N2O2S, and it has a molecular weight of approximately 350.47 g/mol. The presence of multiple functional groups makes it an interesting candidate for various applications in medicinal chemistry and materials science.

Typical for sulfonamides and quinoxalines. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can react with electrophiles, leading to functionalization at different positions.
  • Reduction Reactions: The amine group may undergo reduction under specific conditions, altering its reactivity profile.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

Preliminary studies suggest that compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may possess antibacterial or antifungal properties due to its structural motifs.
  • Enzyme Inhibition: The sulfonamide group is known to interact with various enzymes, potentially leading to therapeutic applications.

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of appropriate pyrrole derivatives with quinoxaline precursors in the presence of a catalyst.
  • Sulfonation: Introduction of the sulfonyl group can be performed using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.
  • Amine Coupling: The final amine can be introduced via coupling reactions with suitable amine sources.

These methods allow for the efficient construction of the desired compound while providing opportunities for further modifications.

The potential applications of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine include:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as functional materials.
  • Biochemical Research: Useful as a probe in studying biological pathways involving sulfonamide interactions.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Key areas of focus include:

  • Protein Binding Studies: Assessing how well the compound binds to proteins involved in disease pathways.
  • Enzyme Kinetics: Evaluating the inhibition or activation effects on specific enzymes.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells and its distribution within biological systems.

These studies will provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amineStructureLacks sulfonamide functionality
3-(4-Methylphenyl)sulfonylquinoxalineStructureDifferent aromatic substituent; potential for varied activity
5-AminoquinoxalineStructureSimple structure; known for antimicrobial properties

Uniqueness

The uniqueness of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in its specific combination of a pyrroloquinoxaline core with a dimethylbenzenesulfonamide moiety. This combination may enhance its biological activity compared to simpler analogs and offers potential for targeted modifications that could improve efficacy and selectivity in therapeutic applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

456.16199719 g/mol

Monoisotopic Mass

456.16199719 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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